1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea
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Overview
Description
1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea is a complex organic compound with the molecular formula C51H84N4O2. It is characterized by its long aliphatic chains and urea functional groups, making it a unique molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea typically involves multiple steps. One common method includes the reaction of octadec-9-enylamine with isocyanate derivatives under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea involves its interaction with specific molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. The urea groups may also interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea: Similar structure but with different substituents on the phenyl ring.
1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea: Another variant with slight modifications in the aliphatic chains.
Uniqueness
This compound is unique due to its specific combination of long aliphatic chains and urea functional groups. This structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
926895-35-4 |
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Molecular Formula |
C46H82N4O2 |
Molecular Weight |
723.2 g/mol |
IUPAC Name |
1-octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea |
InChI |
InChI=1S/C46H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-45(51)49-41-43-37-33-34-38-44(43)42-50-46(52)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-42H2,1-2H3,(H2,47,49,51)(H2,48,50,52) |
InChI Key |
XUPYXIPSIMXTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)NCC1=CC=CC=C1CNC(=O)NCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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